REACTION_CXSMILES
|
Cl[C:2]1[C:7]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:12]1[CH2:17][CH2:16][S:15][CH2:14][CH2:13]1>CN(C)C=O>[N:12]1([C:2]2[C:7]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:17][CH2:16][S:15][CH2:14][CH2:13]1
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1S(=O)(=O)N
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Name
|
|
Quantity
|
2.7 mL
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Type
|
reactant
|
Smiles
|
N1CCSCC1
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0.3 mL
|
Type
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reactant
|
Smiles
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N1CCSCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CONCENTRATION
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Details
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After 24 hours the mixture was concentrated
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Duration
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24 h
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Type
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FILTRATION
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Details
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The solids were filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel using 1:1 ethyl acetate/hexane as eluent
|
Type
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CUSTOM
|
Details
|
The pure subject compound was isolated as a solid, which melted at 176°-177° C.
|
Name
|
|
Type
|
|
Smiles
|
N1(CCSCC1)C1=NC=CC=C1S(=O)(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |